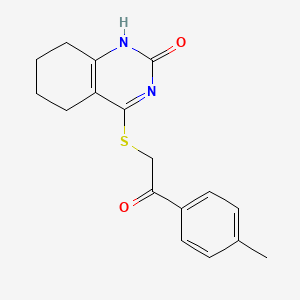
4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure
準備方法
The synthesis of 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the reaction of 2-mercaptoquinazolinone with p-tolylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
科学的研究の応用
4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar compounds to 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one include other quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
生物活性
The compound 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 330.41 g/mol
Structural Characteristics
The compound features a tetrahydroquinazolinone core structure, which is linked to a thioether functional group through a carbonyl moiety. This unique combination of structural elements is believed to contribute to its biological activity.
Crystal Structure
Recent studies have provided insights into the crystal structure of related compounds, revealing key interactions that may influence biological activity. For instance, the arrangement of atoms within the crystal lattice can affect solubility and reactivity, which are critical for pharmacological efficacy .
Antimicrobial Properties
Compounds with quinazolinone scaffolds have been evaluated for their antibacterial and antifungal activities. A study on quinoline derivatives demonstrated their effectiveness against various bacterial strains by inhibiting nitric oxide production in macrophages, which is a crucial factor in inflammatory responses . While direct evidence for the antimicrobial activity of the target compound is scarce, its structural similarities to known active compounds warrant further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. For instance, certain derivatives have been shown to inhibit pro-inflammatory markers such as nitric oxide and cyclooxygenase enzymes in vitro . Given the presence of thioether groups in this compound, it may also possess similar anti-inflammatory properties.
Case Studies and Experimental Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Antiproliferative Activity : A study involving thiazolidin derivatives demonstrated significant antiproliferative effects against human cancer cell lines (A549, HepG2, MCF-7), with IC₅₀ values indicating effective concentrations for therapeutic use .
- Mechanistic Insights : Research on related compounds has revealed that they can modulate signaling pathways associated with cell survival and apoptosis. For example, certain derivatives induced apoptosis through mitochondrial pathways and altered expression levels of Bcl-2 family proteins .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of quinazolinone derivatives in metabolic disorders and cancer treatment. These studies often highlight the importance of dosage and administration routes in achieving desired biological outcomes .
特性
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-16-13-4-2-3-5-14(13)18-17(21)19-16/h6-9H,2-5,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAFJHWQOMBDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














